molecular formula C12H17NS B14211796 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- CAS No. 539836-59-4

2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl-

Cat. No.: B14211796
CAS No.: 539836-59-4
M. Wt: 207.34 g/mol
InChI Key: DALLMNAGQJYCEO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridinethione ring substituted with a cyclohexyl and a methyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- typically involves multicomponent reactions. One common method is the reaction of 5-chloroacetyl-8-hydroxyquinoline with acetylacetone and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve flow chemistry techniques, which offer benefits such as excellent heat and mass transfer capabilities, concise temperature control, and containment of noxious or toxic reagents . Flow chemistry reactors enable high-pressure conditions and efficient synthesis of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinethione ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridinethione compounds.

Scientific Research Applications

2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- include:

Uniqueness

What sets 2(1H)-Pyridinethione, 1-cyclohexyl-5-methyl- apart from these similar compounds is its unique pyridinethione ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

539836-59-4

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

1-cyclohexyl-5-methylpyridine-2-thione

InChI

InChI=1S/C12H17NS/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3

InChI Key

DALLMNAGQJYCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)C=C1)C2CCCCC2

Origin of Product

United States

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